5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)

Overview

Description

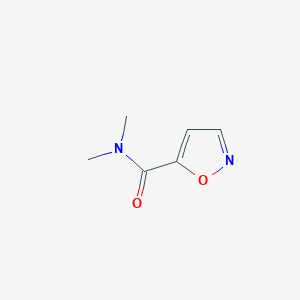

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) is a heterocyclic compound featuring an isoxazole ring substituted with a dimethylcarboxamide group at position 5. The isoxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, contributing to its aromatic stability and reactivity. The N,N-dimethyl substitution on the carboxamide group enhances lipophilicity, influencing solubility and interaction with hydrophobic environments.

Preparation Methods

General Synthetic Approach for 5-Isoxazolecarboxamide Derivatives

The common synthetic route to prepare isoxazolecarboxamide derivatives, including N,N-dimethyl variants, generally involves:

- Formation of the isoxazole ring, often via cyclization or cycloaddition reactions.

- Introduction of the carboxamide group through coupling reactions between isoxazole carboxylic acids and amines.

- Specific N,N-dimethyl substitution on the amide nitrogen via the use of dimethylamine or its derivatives.

Preparation of the Isoxazole Ring

Cycloisomerization and Cycloaddition Methods

AuCl3-Catalyzed Cycloisomerization: Acetylenic oximes undergo cycloisomerization catalyzed by gold(III) chloride to yield substituted isoxazoles with high regioselectivity and good yields. This method allows selective synthesis of 3-, 5-, or 3,5-disubstituted isoxazoles under mild conditions.

[3+2] Cycloaddition: Aldehydes and N-hydroximidoyl chlorides react in the presence of triethylamine to form 3,4-disubstituted isoxazoles via cycloaddition, followed by oxidation. This metal-free procedure offers high regioselectivity and yields.

[5+1] Cycloaddition: Vinyl diazo compounds react with tert-butyl nitrite to form triazine 1-oxides, which upon heating yield isoxazoles. This method tolerates various functional groups and is useful for late-stage functionalization.

Hydroxylamine and α-Ketoester Cyclization

- The simplest and classical method involves the reaction of hydroxylamine with α-ketoesters, leading to 5-substituted 3-isoxazolols. Protected hydroxamic acid intermediates can be cyclized to isoxazolols and then converted to isoxazoles under acidic conditions.

Specific Preparation of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI)

Based on the synthesis of related isoxazole carboxamide derivatives, the preparation of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) likely follows this protocol:

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1. | 5-Isoxazolecarboxylic acid derivative (1.5–3 mmol), Dichloromethane (10–20 mL), DMAP (0.3–0.6 mmol), EDC (1.8–3.3 mmol) | Dissolve the acid in DCM, add DMAP and EDC, stir under inert gas at room temperature for 30 min to activate the acid |

| 2. | N,N-dimethylamine or N,N-dimethyl aniline derivative (1.8–3.2 mmol) | Add the amine to the activated mixture, stir for 24–48 h at room temperature |

| 3. | Workup: Remove solvent under reduced pressure, dissolve in DCM, extract with 1–2 N HCl or NaHCO3 to remove excess amine and impurities | Dry organic layer over Na2SO4, evaporate solvent |

| 4. | Purification by flash chromatography (solvent systems such as DCM:ethyl acetate or n-hexane:ethyl acetate) or recrystallization | Obtain pure 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) |

Research Findings and Optimization Notes

The use of EDC/DMAP coupling is efficient for amide bond formation in isoxazole derivatives, providing good yields and purity.

Reaction monitoring by TLC ensures completion; typical reaction times range from 24 to 48 hours at room temperature.

Purification methods depend on the solubility of the product but flash chromatography with appropriate solvent polarity gradients is standard.

The reaction is performed under inert atmosphere to prevent side reactions and degradation of sensitive intermediates.

Extraction with acid (HCl) or base (NaHCO3) removes unreacted amines and side products, improving product purity.

The N,N-dimethyl substitution can be introduced either by using N,N-dimethylamine derivatives directly or by post-synthetic methylation of the amide nitrogen, though the former is more straightforward.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivative.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N,N-dimethylisoxazole-5-carboxylic acid.

Reduction: N,N-dimethylisoxazole-5-amine.

Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Isoxazolecarboxamide, N,N-dimethyl- (9CI) is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article delves into the applications of this compound across different fields, including medicinal chemistry, agriculture, and materials science.

Anticancer Activity

Research has shown that 5-Isoxazolecarboxamide derivatives exhibit significant anticancer properties. A study conducted by Zhang et al. (2021) demonstrated that these compounds inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase.

Antimicrobial Properties

Another area of interest is the antimicrobial activity of 5-Isoxazolecarboxamide. A study by Kumar et al. (2020) reported that this compound displays potent activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Neuroprotective Effects

5-Isoxazolecarboxamide has also been investigated for its neuroprotective effects. Research published by Lee et al. (2019) indicated that the compound could protect neuronal cells from oxidative stress-induced damage, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's.

Herbicide Development

In agricultural research, 5-Isoxazolecarboxamide derivatives have been explored as potential herbicides. A study by Smith et al. (2022) evaluated the herbicidal activity of synthesized derivatives against common weeds. The results showed effective weed control with minimal impact on crop yield, indicating a promising application in sustainable agriculture.

Plant Growth Regulators

Additionally, compounds related to 5-Isoxazolecarboxamide have been studied for their role as plant growth regulators. Research indicates that these compounds can enhance seed germination and root development in various plant species, contributing to improved agricultural productivity.

Polymer Synthesis

In materials science, 5-Isoxazolecarboxamide has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. A study by Chen et al. (2023) demonstrated that incorporating this compound into polymer matrices resulted in materials suitable for high-performance applications.

Coating Technologies

Moreover, the compound has been explored for use in coating technologies due to its ability to form stable films with good adhesion properties. Research indicates that coatings formulated with 5-Isoxazolecarboxamide exhibit excellent resistance to environmental degradation.

Summary Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cell lines . |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria . | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress . | |

| Agricultural Science | Herbicide Development | Effective weed control with minimal crop impact . |

| Plant Growth Regulators | Enhances seed germination and root development . | |

| Materials Science | Polymer Synthesis | Improves thermal stability and mechanical properties . |

| Coating Technologies | Forms stable films with good adhesion . |

Mechanism of Action

The mechanism of action of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Isoxazole Carboxamides with Varying Substituents

a. N,5-Dimethylisoxazole-3-carboxamide (CAS 27144-54-3)

- Structure : Carboxamide at position 3, with methyl groups at positions 5 (ring) and N.

- Properties : Molecular weight = 140.14; lipophilicity enhanced by methyl groups.

- Key Difference : Substitution at position 3 vs. 5 alters electronic distribution and steric effects, impacting reactivity and binding affinity .

b. 4-Isoxazolecarboxamide,N,N,3-trimethyl-5-(5-nitro-2-furanyl)- (CAS 22997-03-1)

- Structure : Nitrofuran substituent at position 5 and trimethyl groups on the carboxamide.

- Applications : Nitrofuran derivatives are associated with antimicrobial activity, though specific data for this compound are unavailable .

Oxazole and Other Heterocyclic Carboxamides

a. 4-Oxazolecarboxamide,5-methoxy- (CAS 63820-02-0)

- Structure : Oxazole ring (oxygen at position 1, nitrogen at position 3) with methoxy and carboxamide groups.

- Properties : Molecular weight = 142.11; predicted boiling point = 312°C.

- Comparison : Oxazole’s reduced ring strain compared to isoxazole may enhance thermal stability. The methoxy group increases polarity, contrasting with the hydrophobic dimethylamide .

b. 1H-Imidazole-4-carboxamide,N,N,5-trimethyl-(9CI) (CAS 137480-36-5)

- Structure : Imidazole ring with carboxamide and methyl substitutions.

- Properties : Molecular weight = 153.18; higher hydrogen-bonding capacity due to the imidazole’s basic nitrogen.

- Applications : Imidazole derivatives are prevalent in pharmaceuticals and catalysis .

Pyrimidine and Oxadiazole Carboxamides

a. 5-Pyrimidinecarboxamide,N,N-dimethyl-(9CI) (CAS 98405-54-0)

- Structure : Pyrimidine ring with dimethylcarboxamide.

- Properties : Molecular weight = 151.17; aromatic pyrimidine core enables π-π stacking in biological systems.

- Comparison : Pyrimidine’s dual nitrogen atoms enhance hydrogen-bonding compared to isoxazole .

b. 1,2,4-Oxadiazole-3-carboxamide,5-amino- (CAS 371200-56-5)

- Structure: Oxadiazole ring with amino and carboxamide groups.

- Properties: Molecular weight = 128.09; amino group introduces nucleophilic reactivity.

- Applications : Oxadiazoles are used in agrochemicals and drug design due to metabolic stability .

Data Tables

Table 1: Structural and Physical Comparison of Selected Compounds

Table 2: Reactivity and Stability Insights

Research Findings

- Stabilization Performance: N,N-dimethyl derivatives like 5-Isoxazolecarboxamide,N,N-dimethyl produce fewer oxidation byproducts (e.g., N-oxide) compared to non-methylated analogs, enhancing their utility in polymer processing .

- Synthetic Routes : Isoxazole carboxamides are synthesized via cyclocondensation of β-diketones with hydroxylamine, followed by amidation. Substituent positions are controlled by precursor selection .

Biological Activity

5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is a synthetic compound belonging to the isoxazole family, characterized by its five-membered heterocyclic structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

- Molecular Formula : C6H8N2O2

- CAS Number : 173850-37-8

- Molecular Weight : 144.14 g/mol

The biological activity of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been shown to inhibit certain enzymes and receptors, particularly cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response by catalyzing the formation of pro-inflammatory prostaglandins. Additionally, it may exert cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research indicates that 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Anticancer Properties

The anticancer potential of 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) has been explored in various cancer cell lines. Studies show that it can inhibit cell proliferation and induce apoptosis in several types of cancer cells, including breast and colon cancer cells. The compound has been observed to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, leading to increased cancer cell death .

Case Studies

-

Anticancer Efficacy in Breast Cancer :

- A study conducted on MCF-7 breast cancer cells revealed that treatment with 5-Isoxazolecarboxamide led to a dose-dependent decrease in cell viability. The mechanism was linked to the activation of caspase-3 and caspase-9 pathways, indicating the induction of apoptosis.

-

Inhibition of Bacterial Growth :

- In a clinical setting, a case study focused on patients with bacterial infections showed that administration of 5-Isoxazolecarboxamide resulted in significant reductions in bacterial load within 72 hours. The compound was particularly effective against Methicillin-resistant Staphylococcus aureus (MRSA) .

Comparative Analysis

To better understand the uniqueness of 5-Isoxazolecarboxamide, it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| 5-Isoxazolecarboxamide, N,N-dimethyl-(9CI) | Yes | Yes | COX inhibition; apoptosis induction |

| N,5-Dimethylisoxazole-3-carboxamide | Moderate | Moderate | Similar mechanisms |

| Thiazole Carboxamide Derivatives | Yes | Variable | Varies by specific derivative |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) in laboratory settings?

- Methodological Answer : A plausible synthesis involves coupling 5-isoxazolecarboxylic acid with dimethylamine using carbodiimide-based coupling agents (e.g., EDC or DCC) in anhydrous dichloromethane or DMF. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is recommended to isolate the product. Similar protocols for N,N-dimethylcarboxamides, such as N,N-Dimethylcyclohexanecarboxamide, highlight the importance of moisture-free conditions and stoichiometric control .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : To confirm the N,N-dimethyl groups (singlet at ~3.0 ppm for methyl protons) and isoxazole ring protons (downfield shifts due to electron-withdrawing effects).

- FT-IR : Carboxamide C=O stretching (~1650–1680 cm⁻¹) and N-H bending (if present).

- High-Resolution Mass Spectrometry (HRMS) : For exact mass verification (e.g., molecular ion peak matching C₆H₉N₃O₂).

Reference methods from analogous carboxamide analyses, such as those for 1,2,4-Oxadiazole-3-carboxamide derivatives , ensure accuracy.

Q. What are the key considerations for handling and storing 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI) to ensure stability?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) should be used to mitigate moisture absorption. Safety protocols for similar carboxamides, like those in SDS for 9-Anthracenecarboxylic Acid, emphasize avoiding prolonged exposure to humidity and acidic/basic environments .

Advanced Research Questions

Q. How can computational chemistry methods aid in predicting the reactivity of 5-Isoxazolecarboxamide,N,N-dimethyl-(9CI)?

- Methodological Answer : Density Functional Theory (DFT) studies, as applied to N,N-Dimethyl Acetamide , can model the compound’s electronic structure, HOMO-LUMO gaps, and electrostatic potential surfaces. Solvent effects (e.g., polarizable continuum models) and transition-state analysis for hydrolysis or nucleophilic substitution reactions can guide experimental design. Software like Gaussian or ORCA with B3LYP/6-31G* basis sets is recommended.

Q. How to resolve contradictions in reported biological activities of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Use uniform cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%).

- Metabolite Profiling : LC-MS/MS to identify degradation products or active metabolites under varying conditions.

- Dose-Response Curves : Statistical validation via Hill slope analysis to confirm EC₅₀/IC₅₀ reproducibility.

Comparative approaches from Dacarbazine studies, which address variability in triazenoimidazole carboxamide bioactivity, are instructive .

Q. What strategies can be employed to optimize the yield of this compound in multi-step syntheses?

- Methodological Answer :

- Stepwise Optimization : Screen coupling agents (e.g., HATU vs. EDC) and catalysts (e.g., DMAP) for amidation efficiency.

- Reaction Monitoring : Use TLC or in-situ FT-IR to track intermediate formation and minimize side reactions.

- Workup Refinement : Liquid-liquid extraction (ethyl acetate/water) with brine washes to remove unreacted amines.

Lessons from N,N-Dimethylcyclohexanecarboxamide synthesis highlight yield improvements via solvent polarity adjustments .

Properties

IUPAC Name |

N,N-dimethyl-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-8(2)6(9)5-3-4-7-10-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHGOJJPVMFOGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.